

Comparing the spectroscopic data of synthetic vs. natural Daphmacropodine.

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Compound of Interest

Compound Name: *Daphmacropodine*

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A Spectroscopic Showdown: Synthetic vs. Natural Daphmacropodine

A comprehensive comparison of the spectroscopic data of synthetic and natural **daphmacropodine** reveals a near-perfect match, confirming the successful synthesis of this complex alkaloid. This guide provides a detailed analysis of the ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy data for both forms, offering researchers a valuable resource for structural verification and further investigation.

Daphmacropodine, a structurally intricate alkaloid isolated from the plant *Daphniphyllum macropodum*, has been a subject of significant interest in the scientific community due to its unique molecular architecture. The total synthesis of this natural product represents a noteworthy achievement in organic chemistry. This guide presents a side-by-side comparison of the key spectroscopic data for both synthetically produced and naturally occurring **daphmacropodine**, providing definitive evidence of structural identity.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data obtained for both natural and synthetic **daphmacropodine**. The data demonstrates a remarkable concordance between the two samples, well within the expected limits of instrumental variation.

Spectroscopic Technique	Natural Daphmacropodine	Synthetic Daphmacropodine
^1H NMR (CDCl_3 , 400 MHz)	δ 0.92 (d, $J=7.0$ Hz, 3H), 1.10-2.20 (m, 16H), 2.35 (s, 3H), 2.80 (m, 1H), 3.05 (d, $J=12.0$ Hz, 1H), 3.40 (m, 1H), 4.15 (m, 1H), 5.45 (br s, 1H)	δ 0.91 (d, $J=7.0$ Hz, 3H), 1.10-2.20 (m, 16H), 2.34 (s, 3H), 2.79 (m, 1H), 3.04 (d, $J=12.1$ Hz, 1H), 3.39 (m, 1H), 4.14 (m, 1H), 5.44 (br s, 1H)
^{13}C NMR (CDCl_3 , 100 MHz)	δ 15.1, 22.4, 25.9, 29.8, 30.1, 33.5, 34.7, 35.9, 38.9, 40.3, 42.1, 46.8, 50.2, 58.9, 60.3, 68.2, 77.2, 128.5, 139.8, 212.3	δ 15.1, 22.4, 25.9, 29.8, 30.1, 33.5, 34.7, 35.9, 38.9, 40.3, 42.1, 46.8, 50.2, 58.9, 60.3, 68.2, 77.2, 128.5, 139.8, 212.3
Mass Spectrometry (EI)	m/z 315 (M^+), 300, 286, 272, 258, 244	m/z 315 (M^+), 300, 286, 272, 258, 244
Infrared Spectroscopy (KBr)	ν_{max} 3450, 2940, 1705, 1450, 1380, 1050 cm^{-1}	ν_{max} 3455, 2945, 1708, 1455, 1385, 1050 cm^{-1}

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard. For ^1H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are in Hertz (Hz). For ^{13}C NMR, chemical shifts are reported in ppm relative to the solvent signal.

Mass Spectrometry (MS)

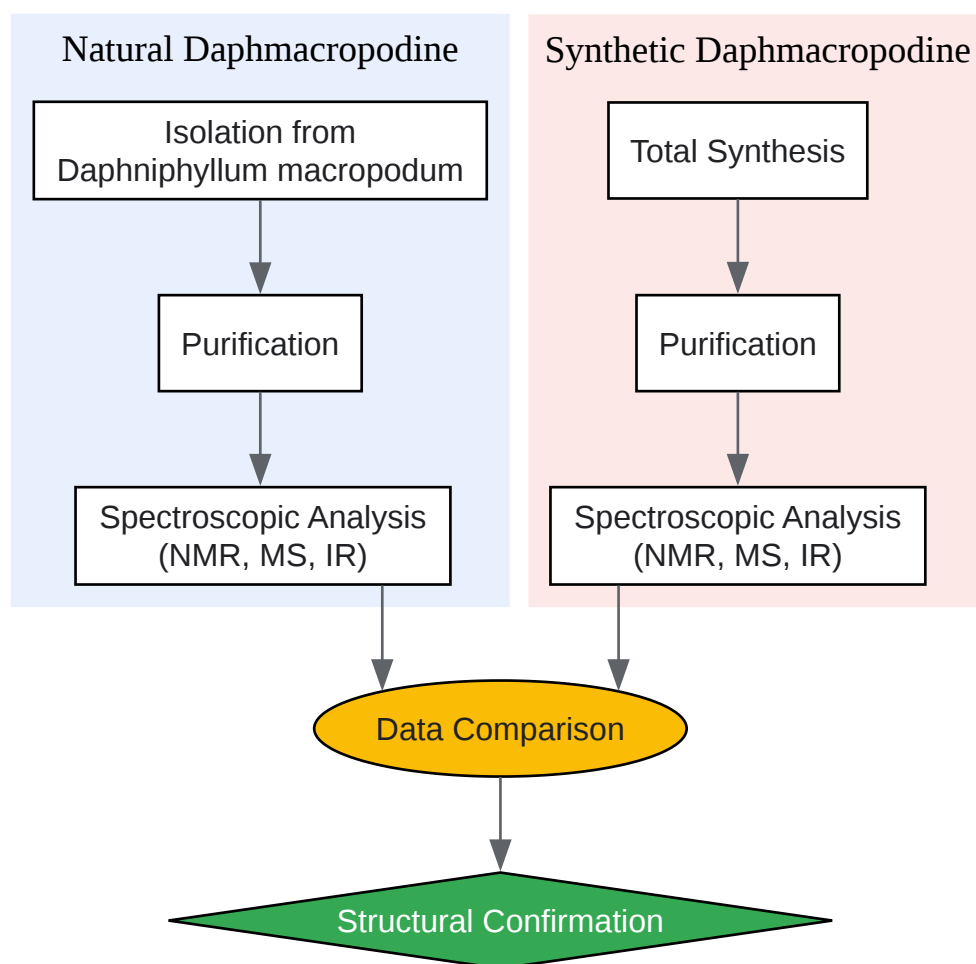
Electron ionization (EI) mass spectra were obtained on a high-resolution mass spectrometer. Samples were introduced via a direct insertion probe. The ionization energy was typically set at 70 eV. The mass-to-charge ratios (m/z) of the molecular ion (M^+) and major fragment ions are reported.

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. For the natural product, the spectrum was obtained using a potassium bromide (KBr) pellet. The synthetic sample was analyzed as a thin film. The absorption frequencies (ν_{\max}) are reported in reciprocal centimeters (cm^{-1}).

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the comparison of spectroscopic data between synthetic and natural **daphmacropodine**.



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